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Compound of Interest

Compound Name: 3-Aminoisoxazolo[4,5-b]pyrazine

Cat. No.: B1281704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
IUPAC Name: isoxazolo[4,5-b]pyrazin-3-amine

Chemical Structure:

Molecular Formula: C₅H₄N₄O

SMILES:N1=C(N)OC2=NC=CN=C12

InChIKey: WKOSBXIJGCIJII-UHFFFAOYSA-N

Physicochemical Properties
While specific experimentally determined data for 3-Aminoisoxazolo[4,5-b]pyrazine is limited

in publicly available literature, computational estimates provide some insight into its properties.
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Property Estimated Value Unit Source

Molecular Weight 136.12 g/mol Calculated

Boiling Point 250.08 - 288.09 °C
EPA T.E.S.T., EPI

Suite[1]

Density 1.5 g/cm³ EPA T.E.S.T.[1]

Flash Point 163.44 °C EPA T.E.S.T.[1]

Melting Point 98 °C -

Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Aminoisoxazolo[4,5-b]pyrazine are not

extensively reported in peer-reviewed journals. However, the synthesis of the related

isoxazolo[4,5-b]pyridine scaffold can provide insights into potential synthetic strategies. A

common approach involves the cyclization of a substituted aminopyridine derivative.

A potential, though not experimentally verified for this specific compound, synthetic workflow

could involve the condensation of a suitably substituted diaminopyrazine with a reagent that

provides the isoxazole ring structure.
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Caption: A conceptual workflow for the synthesis of 3-Aminoisoxazolo[4,5-b]pyrazine.
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Biological Activity and Potential Signaling Pathways
Direct biological activity data and signaling pathway information for 3-Aminoisoxazolo[4,5-
b]pyrazine are not available in the current body of scientific literature. However, the broader

class of isoxazolo-fused heterocyclic compounds has garnered attention for a variety of

biological activities. For instance, derivatives of isoxazolo[4,5-b]pyridines have been

investigated for their potential as antibacterial and anticancer agents.[2]

Given the structural similarity to purine analogs, it is plausible that 3-Aminoisoxazolo[4,5-
b]pyrazine could interact with enzymes that utilize purines as substrates, such as kinases.

Kinase inhibition is a common mechanism of action for many small molecule drugs in

development, particularly in oncology. A hypothetical signaling pathway illustrating this potential

mechanism is provided below.
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Caption: A generalized diagram of a potential kinase inhibition signaling pathway.

Summary and Future Directions
3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic compound with a defined IUPAC name

and structure. While some of its physicochemical properties have been estimated, there is a

notable lack of published experimental data regarding its synthesis, quantitative biological

activity, and mechanism of action. The information available for structurally related compounds,

such as isoxazolo[4,5-b]pyridines, suggests that this scaffold may hold potential for biological

activity.

For researchers and drug development professionals, this compound represents an under-

explored area of chemical space. Future work should focus on developing and publishing

robust synthetic methods, followed by screening for biological activity against various targets,

such as kinases or microbial enzymes. Elucidation of its specific biological properties will be

crucial in determining its potential as a lead compound for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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